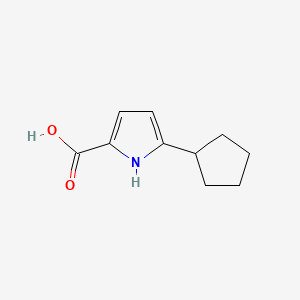

5-Cyclopentyl-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid is 1S/C10H13NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13) . This indicates the arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis

While specific chemical reactions involving 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid are not available, pyrrole compounds are known to participate in various reactions. For instance, they can undergo 1,3-dipolar cycloaddition, a model reaction that results in five-membered azoles .Physical And Chemical Properties Analysis

5-Cyclopentyl-1H-pyrrole-2-carboxylic acid is a powder . It has a molecular weight of 179.22 and its IUPAC name is 5-cyclopentyl-1H-pyrrole-2-carboxylic acid .Scientific Research Applications

Synthesis of HIV-1 Entry Inhibitors

5-Arylpyrrole-2-carboxylic acids, closely related to 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid, are critical intermediates in creating HIV-1 entry inhibitors. A general method for synthesizing these compounds from pyrrole has been developed, enabling gram-scale preparation without chromatographic purification. This process is pivotal for manufacturing potential therapeutic agents against HIV-1, emphasizing the acid's role in medicinal chemistry (Belov et al., 2017).

Sustainable Chemistry from Carbohydrates

A practical conversion method transforms carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines), further processed into pyrrole-fused poly-heterocyclic compounds. These compounds serve as potential intermediates for drugs, food flavors, and functional materials. This highlights the utility of pyrrole derivatives in creating sustainable chemicals from renewable resources (Adhikary et al., 2015).

Advanced Material Synthesis

Novel heat resistance poly(amide-imide)s have been synthesized from a dicarboxylic acid derived from cyclopentanone, showcasing applications in creating materials with excellent thermal stability and inherent viscosities. Such developments are crucial for engineering and materials science, indicating the broader impact of pyrrole derivatives in material development (Hajibeygi et al., 2011).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, akin to 5-Cyclopentyl-1H-pyrrole-2-carboxylic acid, act as efficient organic inhibitors of carbon steel corrosion in hydrochloric acid. This demonstrates the acid's derivatives' potential in industrial applications, particularly in protecting infrastructure and machinery from corrosive damage (Zarrouk et al., 2015).

Heterocyclic Compound Synthesis

The synthesis of pentacyclic pyrrolo[3,4-a]carbazole-1,3(2H)-diones, employing an intermolecular Diels–Alder reaction, showcases the versatility of pyrrole derivatives in constructing complex molecular architectures. Such synthetic methodologies are vital for pharmaceutical development and the synthesis of biologically active compounds (Abualnaja et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact withGlycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, the process that breaks down glycogen into glucose-1-phosphate for use in energy metabolism .

Mode of Action

Based on its structural similarity to other pyrrole derivatives, it may interact with its target enzyme through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

If it indeed targets glycogen phosphorylase, it could potentially influence theglycogenolysis pathway , thereby affecting glucose metabolism .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

If it interacts with glycogen phosphorylase, it could potentially influence the levels of glucose-1-phosphate in the cell, thereby affecting energy metabolism .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and interaction with its target .

properties

IUPAC Name |

5-cyclopentyl-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)9-6-5-8(11-9)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQOXTJXKBEOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-1-methylpyrazolo[3,4-c]pyridine;hydrochloride](/img/structure/B2759530.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2759532.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)

![4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid](/img/structure/B2759534.png)

![2-(cinnamylthio)-3-(2,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2759538.png)

![1-(3-(morpholinosulfonyl)phenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2759547.png)

![methyl 4-(3-chlorophenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2759549.png)

![1-(3,4-Dimethylphenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2759552.png)